molecular formula C14H9ClO B1604805 3-Chloroanthracen-9(10h)-one CAS No. 4887-99-4

3-Chloroanthracen-9(10h)-one

Cat. No. B1604805
CAS RN: 4887-99-4
M. Wt: 228.67 g/mol
InChI Key: MVPQIDZRNBWJEX-UHFFFAOYSA-N
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Description

“3-Chloroanthracen-9(10h)-one” is a derivative of anthraquinone . Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a building block of many dyes and is used in bleaching pulp for papermaking .


Synthesis Analysis

There are several industrial methods to produce anthraquinone, which could potentially be adapted for the synthesis of “this compound”. These methods include the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .


Molecular Structure Analysis

The molecular structure of “this compound” would be similar to that of anthraquinone, with the addition of a chlorine atom. Anthraquinone is an aromatic organic compound wherein the keto groups are located on the central ring .


Chemical Reactions Analysis

Anthraquinone can undergo several reactions, including hydrogenation to give dihydroanthraquinone (anthrahydroquinone) and reduction with copper to give anthrone . It can also react with sulfuric acid to give anthroquinone-1-sulfonic acid, which reacts with sodium chlorate to give 1-chloroanthaquinone .

properties

IUPAC Name

3-chloro-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14(13)16/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQIDZRNBWJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964128
Record name 3-Chloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4887-99-4
Record name 2-Chloroanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin powder (100 g) and 2-chloroanthraquinone (70 g) were refluxed in acetic acid (500 ml) while concentrated hydrochloric acid (130 ml) was added over a period of 3 hours. The solution was cooled and the product was separated by filtration, and then chromatographed on silica gel, eluting with benzene:ether, so as to afford 2-chloroanthrone and 3-chloroanthrone.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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